Ruthenium chloride hydroxide

Ruthenium precursor procurement Ru metal content specification Catalyst precursor economics

Researchers face lot-to-lot variability with generic ruthenium(III) chloride hydrate, where undefined hydration introduces uncertainty in molarity-based catalyst and electroplating bath formulation. Ru(OH)Cl₃ (CAS 16845-29-7) eliminates this variability through a fixed 1:1:3 Ru:OH:Cl stoichiometry and defined Ru content of 43.0-45.0%, enabling reproducible impregnation and deposition processes. • Fixed formula weight (225.4 g/mol) ensures precise molarity control across batches • Pre-formed hydroxide ligand alters speciation during activation-reducing residual chlorine to ≤0.08 wt.% after optimized H₂ treatment • Impurity specification: total Pt, Pd, Rh, Ir, Au, Cu, Ni ≤0.002% vs. Ru; supports semiconductor-grade deposition

Molecular Formula Cl3H2ORu
Molecular Weight 225.4 g/mol
CAS No. 16845-29-7
Cat. No. B7779111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium chloride hydroxide
CAS16845-29-7
Molecular FormulaCl3H2ORu
Molecular Weight225.4 g/mol
Structural Identifiers
SMILESO.Cl[Ru](Cl)Cl
InChIInChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3
InChIKeyBIXNGBXQRRXPLM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium Chloride Hydroxide for Catalysis & Electrochemistry


Ruthenium chloride hydroxide (CAS 16845-29-7), also designated as Ru(OH)Cl₃, trichlorohydroxyruthenium, or ruthenium hydroxychloride, is a mixed chloro-hydroxo coordination complex of ruthenium in the +3 oxidation state with a defined molecular formula of Cl₃H₂ORu and a molecular weight of 225.4 g/mol [1]. It belongs to the class of ruthenium(III) precursor compounds that serve as starting materials for heterogeneous and homogeneous catalyst synthesis, electroplating electrolytes, and supercapacitor electrode fabrication. The compound is characterized by a precisely fixed stoichiometry (Ru:OH:Cl = 1:1:3) that distinguishes it from the variable-hydrate ruthenium(III) chloride (RuCl₃·xH₂O, CAS 14898-67-0), and its aqueous solution chemistry involves dynamic equilibria among chloro, hydroxo, and aqua ligand substitutions that directly influence deposition, impregnation, and catalyst activation behavior [2].

Ruthenium Chloride Hydroxide vs. Generic RuCl₃ Hydrate


Ruthenium chloride hydroxide (Ru(OH)Cl₃, CAS 16845-29-7) is not equivalent to the generic ruthenium(III) chloride hydrate (RuCl₃·xH₂O, CAS 14898-67-0) despite their common description as 'ruthenium trichloride' in the literature. The critical differentiators are: (i) a fixed Ru content of 43.0–45.0% versus the variable 35.0–42.5% range of the generic hydrate, which directly impacts the mass of precursor required per mole of active metal and therefore procurement cost-per-mole calculations ; (ii) a defined 1:1:3 Ru:OH:Cl stoichiometry as opposed to an undefined hydration number (x), which introduces uncertainty in molarity-based formulation of impregnation solutions and electroplating baths; and (iii) the presence of a pre-formed hydroxide ligand that alters the speciation pathway during catalyst activation—influencing the reducibility of supported Ru species, the formation of RuO₂ nanoclusters, and the residual chlorine content that acts as a catalytic poison in ammonia synthesis [1]. These factors mean that direct gram-for-gram substitution without reformulation can produce catalysts with measurably different metal dispersion, oxidation state distribution, and catalytic turnover frequency.

Ruthenium Chloride Hydroxide: Evidence vs. Analog Precursors


Higher Ru Metal Content vs. Generic Precursor

Ruthenium chloride hydroxide (Ru(OH)Cl₃, CAS 16845-29-7) is specified with a ruthenium metal content of 43.0–45.0% by mass, whereas the generic ruthenium(III) chloride hydrate (RuCl₃·H₂O, CAS 14898-67-0)—the most common alternative precursor—is specified at 35.0–42.5% Ru by the same supplier . This represents an up to 10-percentage-point higher Ru mass fraction. For a procurement requiring 100 g of ruthenium metal, approximately 222–233 g of Ru(OH)Cl₃ is needed, compared to 235–286 g of the generic hydrate—a potential mass savings of up to 19% depending on the lot-specific hydrate composition.

Ruthenium precursor procurement Ru metal content specification Catalyst precursor economics

Ammonia Synthesis: Chloride vs. Chlorine-Free Precursors

A direct comparative framework is established by Larichev et al. (2011), who state that 'a Ru catalyst prepared from the usual and cheap precursor Ru(OH)Cl₃ has lower activity in the ammonia synthesis/decomposition reactions compared to the Ru catalysts prepared from more expensive and chlorine-free precursors such as Ru(acac)₃ or Ru₃(CO)₁₂' [1]. The root cause is residual chloride ions that poison the Ru surface by withdrawing electron density. However, Zeng et al. (2001) demonstrated that optimized reductive dechlorination of RuCl₃-derived catalysts at 450°C for 24 hours under H₂ yields activity 'almost the same as that of the catalyst prepared from the chlorine-free Ru(acac)₃,' with residual chlorine as low as 0.08 wt.% [2]. The procurement decision thus hinges on a trade-off: Ru(OH)Cl₃ is substantially cheaper per gram of Ru but requires an optimized activation protocol to match the intrinsic activity of the chlorine-free alternatives.

Ammonia synthesis Ruthenium catalyst precursor Chlorine poisoning effect Turnover frequency

Fischer-Tropsch Synthesis: Chloride Precursor Advantage

In a direct head-to-head study by Ishihara et al. (2010), Ru/Mn/Al₂O₃ catalysts prepared from three different ruthenium precursors were compared under identical Fischer-Tropsch synthesis conditions in a continuous stirred tank reactor. The catalyst prepared from ruthenium chloride—the precursor class to which Ru(OH)Cl₃ belongs—'exhibited much higher catalytic activity and stability than those on Ru(A)/Mn/Al₂O₃ and Ru(N)/Mn/Al₂O₃, which were prepared with ruthenium acetylacetonate and ruthenium nitrosyl nitrate precursors' [1]. The order of CO conversion was explicitly: Ru(Cl)/Mn/Al₂O₃ >> Ru(A)/Mn/Al₂O₃ > Ru(N)/Mn/Al₂O₃. This demonstrates that the chloride-containing precursor is not universally inferior; in Fischer-Tropsch chemistry, it yields a demonstrably superior catalyst.

Fischer-Tropsch synthesis Ruthenium precursor effect CO hydrogenation Catalyst deactivation

Precise Molar Formulation from Fixed Stoichiometry

Ru(OH)Cl₃ (CAS 16845-29-7) possesses a fixed molecular formula Cl₃H₂ORu and a computed molecular weight of 225.4 g/mol as documented by PubChem [1]. In contrast, the generic ruthenium(III) chloride hydrate (CAS 14898-67-0) has the formula RuCl₃·xH₂O where x varies between lots, resulting in an uncertain formula weight. This ambiguity propagates error into any application requiring precise molar concentration: for example, preparing a 0.1 M Ru impregnation solution requires 22.54 g/L of Ru(OH)Cl₃ but an uncertain mass of RuCl₃·xH₂O (between ~20.7 and ~26.1 g/L depending on hydration). In electroplating bath formulations where the Ru(III) concentration governs deposition rate and film quality, this lot-to-lot variability is unacceptable for reproducible manufacturing [2].

Impregnation solution preparation Electroplating bath formulation Molar stoichiometry control

Supercapacitor Electrode from Ruthenium Hydroxide Aerogel

Karaman and Karaman (2022) demonstrated that a MWCNT/ruthenium hydroxide aerogel, synthesized via sonication of double-walled carbon nanotubes with ruthenium chloride (the precursor class encompassing Ru(OH)Cl₃), achieves a specific capacitance of 423 F/g at a scan rate of 5 mV/s in cyclic voltammetry analysis [1]. Galvanostatic charge-discharge measurements confirmed values of 420.3 F/g at 0.5 A/g and 319.9 F/g at 10.0 A/g, indicating good rate capability. The capacitance retention reached 96.38% after 5000 consecutive CV cycles in 3.0 M H₂SO₄ electrolyte. While not a head-to-head comparator study, this performance establishes the viability of chloride-derived ruthenium hydroxide precursors for high-performance supercapacitor electrode fabrication, where Ru(OH)Cl₃ provides a direct synthetic entry to the active Ru(OH)ₓ phase without requiring pre-conversion through RuO₂.

Supercapacitor electrode Ruthenium hydroxide aerogel Specific capacitance Cyclic stability

Ruthenium Chloride Hydroxide Application Scenarios


Cost-Sensitive Ammonia Synthesis Catalyst Production

For industrial ammonia synthesis catalyst production where precursor cost is a dominant economic factor, Ru(OH)Cl₃ is the recommended precursor provided an optimized reductive dechlorination step is integrated into the activation protocol—specifically, H₂ treatment at 450°C for 24 hours to reduce residual chlorine to ≤0.08 wt.% [1]. Under these conditions, the resulting BaO-Ru/HTAC catalyst achieves activity nearly equivalent to the far more expensive Ru(acac)₃-derived catalyst, while the precursor cost remains at the RuCl₃ commodity price point rather than the specialty organometallic premium. This scenario exploits the cost-activity trade-off quantified in Evidence Item 2.

Fischer-Tropsch Catalyst for High CO Conversion

When the target reaction is Fischer-Tropsch synthesis over Mn-promoted Al₂O₃-supported ruthenium catalysts, the chloride-based Ru(OH)Cl₃ precursor is the demonstrated top performer among common Ru precursors. Ishihara et al. (2010) showed that Ru(Cl)/Mn/Al₂O₃ outperforms both Ru(acac)₃-derived and Ru nitrosyl nitrate-derived catalysts in CO conversion and resistance to deactivation [2]. This scenario is supported by the direct head-to-head evidence in Evidence Item 3 and is most relevant for gas-to-liquids (GTL) and coal-to-liquids (CTL) catalyst development programs.

Supercapacitor Electrode via Low-Temperature Aerogel

For electrochemical supercapacitor research and prototype fabrication, Ru(OH)Cl₃ serves as an effective precursor for synthesizing ruthenium hydroxide/MWCNT composite aerogels that achieve 423 F/g specific capacitance with 96.38% capacity retention after 5000 cycles [3]. Unlike routes requiring high-temperature calcination to form crystalline RuO₂, the hydroxide aerogel pathway operates under mild sonication and drying conditions, preserving the carbon nanotube structure and enabling direct formation of the electroactive Ru(OH)ₓ phase. This scenario leverages the performance data established in Evidence Item 5.

Precision Electroplating and Impregnation with Defined Stoichiometry

In applications where precise control of Ru(III) concentration in solution is critical—such as the formulation of porous ruthenium electroplating electrolytes or the incipient wetness impregnation of catalyst supports with a target metal loading—Ru(OH)Cl₃ is preferred over variable-hydrate RuCl₃·xH₂O because its fixed formula weight (225.4 g/mol) eliminates between-lot concentration uncertainty [4]. The impurity specification (total Pt, Pd, Rh, Ir, Au, Cu, Ni ≤0.002% relative to Ru; Ag ≤0.001%; Na ≤0.02%) further supports applications requiring high-purity Ru deposition, such as semiconductor barrier layers and Pd-Ru composite membranes for hydrogen separation .

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